molecular formula C31H34N2O7S B11623323 ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11623323
M. Wt: 578.7 g/mol
InChI Key: SPGMXLDOLWBFOL-SHHOIMCASA-N
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Description

Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and the subsequent addition of the hydroxy and carbonyl groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds that have analogous structures and functional groups. Some similar compounds include:

  • Ethyl 2-{3-hydroxy-4-[(2-methyl-4-ethoxyphenyl)carbonyl]-2-oxo-5-(4-ethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{3-hydroxy-4-[(2-methyl-4-butoxyphenyl)carbonyl]-2-oxo-5-(4-butoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

These compounds share similar core structures but differ in the substituents attached to the aromatic rings

Properties

Molecular Formula

C31H34N2O7S

Molecular Weight

578.7 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O7S/c1-6-15-39-21-11-9-20(10-12-21)25-24(26(34)23-14-13-22(17-18(23)4)40-16-7-2)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)38-8-3/h9-14,17,25,34H,6-8,15-16H2,1-5H3/b26-24+

InChI Key

SPGMXLDOLWBFOL-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

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